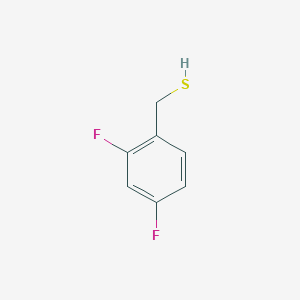

(2,4-Difluorophenyl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVKITNMPZZCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375767 | |

| Record name | (2,4-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170924-51-3 | |

| Record name | 2,4-Difluorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170924-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers

CAS Number: 170924-51-3

This technical guide provides an in-depth overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential applications.

Chemical Properties and Data

This compound, also known as 2,4-difluorobenzyl mercaptan, is an organosulfur compound featuring a difluorinated benzene ring attached to a methanethiol group.[1] The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 170924-51-3 | [1][2] |

| Molecular Formula | C₇H₆F₂S | [1] |

| Molecular Weight | 160.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97.0% | [1] |

| InChI | InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | [1] |

| InChIKey | OVVKITNMPZZCSS-UHFFFAOYSA-N | [1] |

| SMILES | C(S)C1=C(F)C=C(F)C=C1 | [1] |

Table 2: Predicted Spectroscopic Data for this compound

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and the known data for similar compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), methylene protons (singlet or triplet, ~3.7 ppm), thiol proton (singlet or triplet, ~1.6-2.0 ppm). |

| ¹³C NMR | Aromatic carbons (multiple signals, ~104-165 ppm, with C-F couplings), methylene carbon (~25-35 ppm). |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms on the aromatic ring. |

| IR Spectroscopy | S-H stretching (weak, ~2550 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹).[3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160.18, with characteristic fragmentation patterns including loss of SH and fragments corresponding to the difluorobenzyl cation. |

Synthesis of this compound

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For this compound, a plausible synthetic route involves the S-alkylation of a hydrosulfide salt with 2,4-difluorobenzyl bromide. The precursor, 2,4-difluorobenzyl bromide, can be synthesized from 2,4-difluorobenzyl alcohol.

Experimental Protocol: Synthesis of 2,4-Difluorobenzyl bromide from 2,4-Difluorobenzyl alcohol

This protocol is adapted from a general procedure for the synthesis of benzyl bromides.

Materials:

-

2,4-Difluorobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 2,4-difluorobenzyl alcohol (1 equivalent) in diethyl ether in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.7 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4-difluorobenzyl bromide by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a colorless liquid.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the preparation of thiols from alkyl halides.

Materials:

-

2,4-Difluorobenzyl bromide

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium hydrosulfide (a slight excess, e.g., 1.1 equivalents) in ethanol.

-

Add 2,4-difluorobenzyl bromide (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by vacuum distillation if necessary.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is present in several approved drugs and clinical candidates, highlighting its importance.

This compound serves as a key intermediate for introducing the 2,4-difluorobenzylthio moiety into more complex molecules. Its precursor, 2,4-difluorobenzyl bromide, is utilized in the synthesis of various biologically active compounds, including:

-

Novel 1,2,4-triazolium derivatives: These compounds have been investigated for their potential antimicrobial activities.[1][4]

-

1,5-biaryl pyrrole EP1 receptor antagonists: These molecules are being explored for the treatment of pain and inflammation.[1][4]

Furthermore, the "2,4-difluoro" structural element is a key component of important pharmaceuticals such as:

-

Fexuprazan: A novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[5]

-

Diflunisal: A non-steroidal anti-inflammatory drug (NSAID).[2]

The synthesis of these and other similar drugs often involves the use of intermediates containing the 2,4-difluorophenyl group. This compound is a valuable synthon for accessing novel chemical entities with potential therapeutic applications.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for similar thiols and fluorinated compounds, the following should be considered:

-

Irritation: May cause skin, eye, and respiratory irritation.

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Odor: Thiols are known for their strong, unpleasant odors.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a reactive thiol group makes it an attractive intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.

References

(2,4-Difluorophenyl)methanethiol: A Technical Overview of Physical Properties

For Immediate Release

This technical guide provides a comprehensive overview of the known physical properties of the organosulfur compound (2,4-Difluorophenyl)methanethiol. Designed for researchers, scientists, and professionals in drug development, this document collates available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

Direct experimental values for key physical properties such as boiling point, melting point, density, and refractive index for this compound are not widely reported. However, the fundamental molecular details have been established.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂S | Georganics[1] |

| Molecular Weight | 160.18 g/mol | Georganics[1] |

For comparative context, the related precursor, 2,4-Difluorobenzyl bromide, has a reported density of 1.613 g/mL at 25 °C and a refractive index of n20/D 1.525.

Predicted Physical Properties

In the absence of experimental data, computational methods can provide estimated values for physical properties. Researchers should note that these are predictions and should be verified experimentally.

| Property | Predicted Value | Notes |

| Boiling Point | Not available in searched resources. | Prediction models often require extensive datasets of related compounds for accuracy. |

| Melting Point | Not available in searched resources. | As with boiling point, reliable prediction is challenging without experimental anchors. |

| Density | Not available in searched resources. | - |

| Refractive Index | Not available in searched resources. | Models for refractive index prediction are under continuous development.[2] |

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following standard laboratory protocols are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for small-scale determination is the capillary method.

Protocol:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

The heat source is then removed, allowing the apparatus to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. For crystalline solids, a sharp melting point is indicative of high purity.

Protocol:

-

A small, dry sample of the solid compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer.

-

The temperature is increased gradually.

-

The melting point range is recorded from the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Protocol (using a graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is measured.

-

A known volume of the liquid is added to the graduated cylinder.

-

The total mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Protocol (using an Abbe refractometer):

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is switched on.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read from the instrument's scale.

Synthesis Workflow

This compound can be synthesized via a nucleophilic substitution reaction. A common route involves the reaction of 2,4-difluorobenzyl bromide with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis. The following diagram illustrates a logical workflow for its preparation.

Caption: Synthesis workflow for this compound.

This technical guide serves as a foundational resource for professionals working with this compound. While a comprehensive experimental dataset for its physical properties is yet to be established in the public domain, the provided information on its known characteristics, methods for its property determination, and a logical synthesis pathway will aid in its handling, characterization, and application in research and development.

References

An In-depth Technical Guide to (2,4-Difluorophenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is a fluorinated aromatic thiol of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, compiled from available data.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a 2,4-difluorobenzyl group attached to a sulfhydryl (thiol) group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4-Difluorobenzyl mercaptan, Benzenemethanethiol, 2,4-difluoro- |

| CAS Number | 170924-51-3[1] |

| Molecular Formula | C₇H₆F₂S[1] |

| Molecular Weight | 160.18 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1CS)F)F |

| InChI | InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |

| InChIKey | OVVKITNMPZZCSS-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Purity | Typically ≥97.0% | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in organic solvents. | Inferred |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, predicted spectra can be generated using computational tools, and characteristic spectral features can be inferred from the structure and data of analogous compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (C₆H₃F₂): Complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) showing coupling to each other and to the fluorine atoms.

-

Methylene Protons (CH₂): A doublet or triplet in the region of δ 3.5-4.5 ppm, coupled to the thiol proton.

-

Thiol Proton (SH): A triplet or broad singlet in the region of δ 1.5-2.5 ppm, coupled to the methylene protons. The chemical shift and multiplicity can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (C₆H₃F₂): Multiple signals in the aromatic region (δ 110-165 ppm). Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

-

Methylene Carbon (CH₂): A signal in the aliphatic region (δ 20-40 ppm).

Expected IR Spectral Features:

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

C-H (aromatic) Stretch: Absorptions above 3000 cm⁻¹.

-

C-H (aliphatic) Stretch: Absorptions between 2850-3000 cm⁻¹.

-

C=C (aromatic) Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

Expected Mass Spectrometry Features:

-

Molecular Ion (M⁺): A peak at m/z = 160.

-

Fragment Ions: Characteristic fragmentation patterns would include the loss of the thiol group and fragmentation of the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the synthesis of arylmethylthiols is the reaction of the corresponding arylmethyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

A plausible synthetic route starting from 2,4-difluorobenzyl bromide is outlined below.

References

(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical properties with inferred methodologies and potential applications based on analogous fluorinated molecules and general principles of organic and medicinal chemistry.

Core Molecular Data

This compound is an organosulfur compound featuring a difluorinated phenyl ring attached to a methanethiol group. Its chemical structure and basic properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol |

| Appearance | Assumed to be a liquid at room temperature |

| CAS Number | 170924-51-3 |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach involves the conversion of the corresponding benzyl halide.

Proposed Synthesis of this compound

A potential two-step synthesis starting from 2,4-difluorobenzaldehyde is outlined below. This method involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide, and finally substitution with a thiol group.

Step 1: Reduction of 2,4-Difluorobenzaldehyde to (2,4-Difluorophenyl)methanol

-

Reaction: 2,4-Difluorobenzaldehyde is reduced to (2,4-difluorophenyl)methanol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Experimental Protocol:

-

Dissolve 2,4-difluorobenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,4-difluorophenyl)methanol.

-

Step 2: Conversion of (2,4-Difluorophenyl)methanol to this compound

-

Reaction: The alcohol is first converted to a good leaving group, such as a benzyl bromide, which is then reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Experimental Protocol (via Benzyl Bromide):

-

Dissolve (2,4-difluorophenyl)methanol (1 equivalent) in a suitable aprotic solvent like dichloromethane or diethyl ether.

-

Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over ice water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-difluorobenzyl bromide.

-

In a separate flask, dissolve sodium hydrosulfide (NaSH) (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add the crude 2,4-difluorobenzyl bromide to the NaSH solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential for investigation in several areas.

-

Enzyme Inhibition: The thiol group is known to interact with various biological targets, including metalloenzymes and cysteine residues in proteins. The difluorophenyl moiety can modulate the acidity of the thiol proton and influence binding interactions within a target's active site.

-

Antimicrobial and Antiviral Agents: Fluorinated heterocyclic compounds have demonstrated a wide range of antimicrobial and antiviral activities.[2] The this compound scaffold could serve as a building block for the synthesis of novel therapeutic agents.

-

Anticancer Research: Fluorine substitution is prevalent in many anticancer drugs. The strategic placement of fluorine atoms can impact the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced efficacy.[3]

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a diagram of a known signaling pathway is not applicable. However, a logical diagram can illustrate the rationale for its potential utility in drug discovery.

Caption: Rationale for the potential of this compound in drug discovery.

Safety and Handling

As with all thiols, this compound should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently sparse, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide are intended to provide a foundation for future research into this and related fluorinated compounds. Researchers are encouraged to build upon this information and explore the unique properties that the combination of a difluorinated aromatic ring and a methanethiol group may impart.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety Assessment of (2,4-Difluorophenyl)methanethiol and Other Novel Thiols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safety considerations for (2,4-Difluorophenyl)methanethiol (CAS No: 170924-51-3). Crucially, detailed toxicological, physical, and hazard classification data for this compound are not publicly available. The chemical, physical, and toxicological properties have not been thoroughly investigated. This guide, therefore, addresses this critical information gap by outlining the necessary risk assessment framework and standard safety protocols required when handling novel or uncharacterized chemical entities, particularly organosulfur compounds like thiols.

Hazard Identification and Classification

For any new or uncharacterized substance, the first step in a safety assessment is to identify its potential hazards. This is typically communicated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, specific GHS classification data is unavailable. Researchers must therefore treat the substance as potentially hazardous until sufficient data is generated.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | No data available | No data available |

| Acute Toxicity, Dermal | No data available | No data available |

| Acute Toxicity, Inhalation | No data available | No data available |

| Skin Corrosion/Irritation | No data available | No data available |

| Serious Eye Damage/Irritation | No data available | No data available |

| Specific Target Organ Toxicity | No data available | No data available |

| Aquatic Hazard | No data available | No data available |

The following diagram illustrates the logical workflow for assessing and classifying a novel chemical compound where primary data is lacking.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is essential for safe handling, storage, and spill response. For instance, volatility and flash point are critical for assessing fire and inhalation risks. As with toxicological data, these properties have not been formally reported for this compound.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.19 g/mol |

| Physical State | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Density | No data available |

| Vapor Pressure | No data available |

| Solubility | No data available |

Toxicological Assessment & Standard Experimental Protocols

In the absence of toxicological data, a compound must be handled as if it were toxic. Generating this data requires standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These methods are designed to be reproducible and prioritize animal welfare.[1][2]

Table 3: Toxicological Endpoints for this compound

| Endpoint | Value | Standard Protocol |

|---|---|---|

| Acute Oral Toxicity (LD₅₀) | No data available | OECD 420, 423, or 425 |

| Acute Dermal Toxicity (LD₅₀) | No data available | OECD 402 |

| Skin Irritation/Corrosion | No data available | OECD 404 or 439 |

| Eye Irritation/Corrosion | No data available | OECD 405 |

Experimental Protocols:

-

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure): This method is an alternative to the classical LD₅₀ test and avoids using animal death as a primary endpoint.[3][4] The protocol involves:

-

A sighting study is performed to determine the appropriate starting dose, selecting from fixed levels of 5, 50, 300, and 2000 mg/kg.[3] The goal is to identify a dose that produces evident toxicity without mortality.[4]

-

Animals of a single sex (typically female rats) are fasted prior to dosing.[4]

-

The substance is administered in a single dose via gavage.[3]

-

Animals are observed for a minimum of 14 days, with detailed records kept of any signs of toxicity, such as changes in skin, fur, eyes, and behavior.[3]

-

Based on the outcome (toxicity or no toxicity), further groups of animals may be dosed at higher or lower fixed doses to determine the toxic class of the substance according to GHS.[4]

-

-

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method): This in vitro method is used to identify chemicals that cause reversible skin damage and avoids the use of live animals.[2][5]

-

The test substance is applied topically to the surface of a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6]

-

The tissue is exposed to the chemical for a defined period (e.g., 60 minutes) and then rinsed.[6]

-

After a post-incubation recovery period (e.g., 42 hours), the viability of the skin tissue is measured.[6] This is typically done by assessing the enzymatic conversion of a vital dye (MTT) into a colored product, which is then quantified.[7]

-

If the tissue viability is reduced below a certain threshold (≤ 50%), the chemical is classified as a skin irritant (UN GHS Category 2).[6]

-

-

Acute Eye Irritation/Corrosion (OECD 405): This guideline is for determining the potential of a substance to cause reversible or irreversible eye damage. It emphasizes a weight-of-the-evidence approach to minimize animal testing.[8][9]

-

Before in vivo testing, all existing data is reviewed. If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is needed.[8]

-

The in vivo test, if deemed necessary, is performed initially on a single albino rabbit.[10] The substance is applied in a single dose to the conjunctival sac of one eye, with the other eye serving as a control.[9]

-

Lesions of the cornea, iris, and conjunctiva are scored at specific intervals (1, 24, 48, and 72 hours).[10] The observation period can extend up to 21 days to assess reversibility.[11]

-

If a corrosive or severe irritant effect is seen in the first animal, the test is stopped. If not, the response is confirmed using up to two additional animals.[9]

-

Safe Handling and Emergency Procedures

Given the lack of data, stringent safety measures are mandatory. Thiols are notorious for their powerful and unpleasant odors, which necessitates specific handling procedures to contain them.[12]

General Handling Precautions:

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors and containment of odor.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly.

-

Decontamination: Prepare bleach baths (e.g., a 1:1 mixture of commercial bleach and water) to decontaminate glassware and small spills. Thiols are oxidized by bleach, which helps neutralize the odor. All used glassware should be soaked overnight.[12]

-

Waste Disposal: All solid and liquid waste must be collected in appropriately labeled hazardous waste containers for disposal by environmental health and safety personnel.[12]

Emergency Response Workflows:

The following diagrams provide logical workflows for responding to common laboratory emergencies involving an uncharacterized chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. umwelt-online.de [umwelt-online.de]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. x-cellr8.com [x-cellr8.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. How To [chem.rochester.edu]

Spectroscopic and Synthetic Overview of (2,4-Difluorophenyl)methanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for (2,4-Difluorophenyl)methanethiol. Due to the limited availability of experimentally derived public data, this guide includes predicted spectroscopic values to aid in the characterization of this compound. Detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of NMR, IR, and mass spectrometry and are intended for guidance in the analysis of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 1H | Ar-H |

| ~6.90 | m | 2H | Ar-H |

| ~3.70 | d | 2H | -CH₂- |

| ~1.80 | t | 1H | -SH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~162 (dd) | C -F |

| ~160 (dd) | C -F |

| ~132 (dd) | Ar-C H |

| ~125 (dd) | Ar-C |

| ~111 (dd) | Ar-C H |

| ~104 (t) | Ar-C H |

| ~28 | -C H₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3070 | Aromatic C-H Stretch |

| ~2930 | Aliphatic C-H Stretch |

| ~2560 | S-H Stretch (Weak) |

| ~1610, 1500 | Aromatic C=C Stretch |

| ~1270 | C-F Stretch |

| ~1100 | C-S Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 127 | [M - SH]⁺ |

| 99 | [M - CH₂SH]⁺ |

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound via the reaction of 2,4-difluorobenzyl bromide with thiourea, followed by hydrolysis.

Materials:

-

2,4-Difluorobenzyl bromide

-

Thiourea

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Formation of the S-(2,4-Difluorobenzyl)isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzyl bromide and a slight molar excess of thiourea in ethanol. Heat the mixture at reflux for approximately 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide. Heat the mixture again to reflux for 2-4 hours to induce hydrolysis of the isothiouronium salt.

-

Workup and Isolation: Cool the mixture to room temperature and acidify with dilute hydrochloric acid. Extract the product into diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Prepare a solution of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹³C NMR, utilize proton decoupling to obtain singlet peaks for each unique carbon atom.

-

Reference the spectra to the residual solvent peak.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a small drop of the compound between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquire data over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.

-

Ionization: Utilize an appropriate ionization technique, typically electron ionization (EI) for GC-MS.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-400).

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (2,4-Difluorophenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of (2,4-Difluorophenyl)methanethiol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. The guide outlines the expected chemical shifts, coupling constants, and signal multiplicities, provides a standard experimental protocol for acquiring such data, and illustrates the key structural relationships that determine the spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiol proton (-SH), the benzylic methylene protons (-CH₂-), and the three aromatic protons. The presence of two fluorine atoms on the phenyl ring introduces complex splitting patterns due to heteronuclear (¹H-¹⁹F) coupling.

The predicted quantitative data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-thiol (-SH ) | 1.5 - 2.0 | Triplet (t) | ³J(H,H) ≈ 7-8 Hz | 1H |

| H-methylene (-CH₂ -) | 3.7 - 3.8 | Doublet (d) | ³J(H,H) ≈ 7-8 Hz | 2H |

| H-6 (Aromatic) | 7.2 - 7.4 | Multiplet (m) | Complex coupling | 1H |

| H-3 (Aromatic) | 6.8 - 7.0 | Multiplet (m) | Complex coupling | 1H |

| H-5 (Aromatic) | 6.8 - 7.0 | Multiplet (m) | Complex coupling | 1H |

Note: The chemical shift of the thiol proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet if proton exchange is rapid. The aromatic region will display complex multiplets due to overlapping signals and multiple couplings (ortho, meta, and para H-H couplings, as well as ortho and meta H-F couplings).

Structural Correlations and Coupling Pathway

The following diagram illustrates the key proton environments and the through-bond coupling interactions that influence the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways.

Detailed Spectral Interpretation

-

Thiol Proton (-SH): The sulfhydryl proton of a thiol typically appears in the range of 1.3-1.5 ppm.[1] Its signal is often a triplet due to coupling with the adjacent methylene protons (³J(H,H)). This signal is D₂O exchangeable.[2]

-

Methylene Protons (-CH₂SH): Protons on a carbon adjacent to a sulfur atom in a thiol are expected to resonate in the 2.0 to 2.5 ppm region.[1] However, the additional deshielding effect of the aromatic ring (benzylic position) will shift this signal further downfield, likely to the 3.7-3.8 ppm range. This signal should appear as a doublet, being split by the single thiol proton.

-

Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will be the most complex region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methanethiol group. The signals will be split by both neighboring aromatic protons (H-H coupling) and the fluorine atoms (H-F coupling).

-

³J(H,F) (ortho) coupling: Typically in the range of 2-15 Hz.[3]

-

⁴J(H,F) (meta) coupling: Typically around 5 Hz.[3]

-

H-3: Coupled to H-5 (meta), F-2 (ortho), and F-4 (ortho).

-

H-5: Coupled to H-6 (ortho), H-3 (meta), F-4 (ortho), and F-2 (meta).

-

H-6: Coupled to H-5 (ortho) and F-2 (meta). The result is a set of overlapping multiplets in the aromatic region, which would likely require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

-

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standardized methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical, and common NMR solvents and their residual peaks should be known.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[5][6]

-

Spectrometer: Bruker Avance 400/500 or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width (SW): ~16 ppm (~6400 Hz on a 400 MHz instrument).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.

-

Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

-

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Tune and match the probe for the specific sample and solvent.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and reference peak.

-

Acquire the spectrum using the defined parameters.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Apply phase correction to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and measure the coupling constants (J-values) to elucidate the spin-spin coupling network.

References

Technical Guide: 13C NMR Spectroscopy of (2,4-Difluorophenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for (2,4-Difluorophenyl)methanethiol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous compounds and established substituent effects to provide a reliable estimation of the ¹³C chemical shifts. This document also outlines a standard experimental protocol for the acquisition of such data.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated based on the experimental data for benzyl mercaptan, with adjustments made for the known substituent effects of fluorine atoms on a benzene ring. The substituent effects are generally additive.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 125.0 - 129.0 | t |

| C2 | 162.0 - 166.0 | dd |

| C3 | 111.0 - 115.0 | d |

| C4 | 160.0 - 164.0 | dd |

| C5 | 103.0 - 107.0 | d |

| C6 | 131.0 - 135.0 | d |

| CH₂ | 35.0 - 39.0 | t |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity of the aromatic carbons is due to coupling with the fluorine atoms. The CH₂ group may exhibit a triplet multiplicity due to long-range coupling with the fluorine atoms.

The chemical shifts of aromatic carbons are significantly influenced by the position of the fluorine substituents.[1] The carbons directly bonded to fluorine (C2 and C4) are expected to show large downfield shifts and exhibit complex splitting patterns due to one-bond and multi-bond C-F coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer with a multinuclear probe, operating at a field strength of at least 400 MHz for ¹H.

Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any particulate matter.

Acquisition Parameters:

A standard proton-decoupled ¹³C NMR experiment should be performed with the following typical parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃ (with the solvent peak at approximately 77.16 ppm as a reference).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

-

Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Decoupling: Broadband proton decoupling during acquisition.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative.

Molecular Structure and NMR Assignments

The logical relationship between the carbon atoms of this compound and their expected NMR signals is illustrated in the following diagram.

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignments.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the identification and characterization of this compound in various research and development settings.

References

In-Depth Technical Guide: Stability and Storage of (2,4-Difluorophenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for (2,4-Difluorophenyl)methanethiol. It also outlines a general experimental framework for conducting detailed stability studies, including forced degradation, to further characterize its degradation pathways and establish a stable shelf-life. The information presented is collated from safety data sheets and general literature on the stability of aromatic thiols.

Summary of Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety and technical data. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for research and development applications.

| Parameter | Recommended Condition | Rationale & Additional Notes |

| Temperature | Store in a cool location, ideally at 2-8°C. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or Argon).[1] | Thiols are susceptible to oxidation, and an inert atmosphere minimizes contact with oxygen. |

| Container | Keep in a tightly closed container.[2][3][4] | Prevents exposure to moisture and atmospheric oxygen. |

| Location | Store in a dry and well-ventilated place.[2][3][4] | Avoids moisture ingress and allows for the safe dissipation of any potential vapors. The compound is noted to have a stench.[3][4] |

| Light Exposure | Protect from sunlight.[3][4] | While specific photostability data is unavailable, aromatic compounds can be light-sensitive. |

| Incompatible Materials | Avoid contact with strong reducing agents, halogenated hydrocarbons, organic materials, zinc, and copper.[3][4] | These materials can catalyze or participate in degradation reactions. |

Chemical Stability and Degradation Pathways

The primary degradation pathway for thiols, including aromatic thiols like this compound, is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.

A common oxidative degradation reaction for benzyl thiols is the formation of the corresponding disulfide. This can be influenced by the presence of oxygen, metal ions, and light.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[2][5][6][7] Such studies intentionally stress the compound to identify potential degradation products and degradation pathways.[2][6][7]

Objective

To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials and Equipment

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

pH meter

-

HPLC system with a UV or Photodiode Array (PDA) detector, and preferably a Mass Spectrometer (MS)

-

Reversed-phase C18 column

-

Photostability chamber

-

Oven

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in an oven.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.[4]

-

Detect the parent compound and any degradation products using a UV/PDA detector and characterize them using a mass spectrometer.

-

Data Presentation of Stability Studies

While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how results from a forced degradation study could be presented.

Illustrative Example: Forced Degradation of this compound

| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Product(s) | % Degradation |

| 0.1 N HCl (60°C) | 48h | 98.5 | RRT 0.85 | 1.5 |

| 0.1 N NaOH (60°C) | 48h | 95.2 | RRT 1.20 | 4.8 |

| 3% H₂O₂ (RT) | 24h | 89.1 | Dibenzyl disulfide derivative (RRT 1.5) | 10.9 |

| Thermal (60°C) | 7 days | 99.1 | Minor peaks | 0.9 |

| Photolytic (ICH Q1B) | - | 97.8 | RRT 1.35 | 2.2 |

RRT = Relative Retention Time

Signaling Pathways and Logical Relationships

The primary logical relationship in the stability of this compound revolves around its degradation. The following diagram illustrates the potential degradation pathway leading to the formation of a disulfide, a common degradation product for thiols.

Caption: Potential oxidative degradation pathway of this compound.

This technical guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative that researchers conduct their own stability studies to determine the compound's suitability for their specific experimental conditions and formulations.

References

- 1. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Sulfide Pathway Map [eawag-bbd.ethz.ch]

- 4. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

Navigating the Solubility Landscape of (2,4-Difluorophenyl)methanethiol: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of (2,4-Difluorophenyl)methanethiol is a critical first step in harnessing its potential. This technical guide offers a comprehensive overview of its anticipated solubility in organic solvents, detailed experimental protocols for precise measurement, and a logical workflow for solubility determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound, influenced by its fluorine and thiol groups, will govern its miscibility with different organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar regions of the thiol molecule. DMSO, in particular, is known as a "super solvent" capable of dissolving a wide array of organic compounds.[2][3] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The thiol group can act as a weak hydrogen bond donor and acceptor, allowing for favorable interactions with alcohols. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic ring will have favorable van der Waals interactions with nonpolar solvents. However, the polar thiol and difluoro groups will limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and are often effective at dissolving a broad range of organic compounds. |

Note: This table is based on theoretical principles. Experimental verification is essential for obtaining precise quantitative data.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of a compound like this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the supernatant.

-

Aliquot Collection: Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken, typically expressed in mg/mL or g/L.

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is often used for lower solubility measurements.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Carefully take a small, precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining and applying solubility data in a research and development context.

Caption: Logical workflow for determining the solubility of this compound.

References

Commercial Suppliers and Technical Guide for (2,4-Difluorophenyl)methanethiol

For researchers, scientists, and professionals in drug development, (2,4-Difluorophenyl)methanethiol is a key chemical intermediate. This technical guide provides a detailed overview of its commercial availability, chemical properties, and its application in synthesis, with a focus on providing practical information for laboratory use.

Commercial Availability

This compound, also known as 2,4-Difluorobenzylmercaptan, is a specialized chemical reagent. While not as commonly stocked as some other reagents, it is available from suppliers that focus on high-purity and specialized organic compounds. The primary identified commercial supplier is Georganics, which offers the compound for research and production purposes.[1] The availability from other major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or TCI Chemicals is not readily apparent for the specific 2,4-difluoro isomer, with their catalogues more commonly listing other isomers like the 2,5-, 2,6-, or 3,4-difluoro variants.

A summary of the primary supplier and the available data on their product is presented in the table below.

| Supplier | Product Name | CAS Number | Molecular Formula | Additional Information |

| Georganics | This compound | 170924-51-3 | C₇H₆F₂S | Available in various quantities from milligrams to multi-kilogram batches.[1] |

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is crucial for its safe handling, storage, and use in experimental settings. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 160.18 g/mol | [1] |

| Synonyms | 2,4-Difluorobenzylmercaptan | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1] |

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. One of its notable applications is as a precursor or intermediate in the synthesis of the triazole antifungal agent, Voriconazole.[2][3][4] Patent literature describes processes where derivatives of this compound are used in the construction of the core structure of Voriconazole.[2][4]

Experimental Protocols

Visualizations

To aid in the understanding of the chemical structure and its procurement workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: General workflow for procurement and use of a chemical reagent.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 5. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Two-Step Synthesis of (2,4-Difluorophenyl)methanethiol from 2,4-Difluorobenzaldehyde

Introduction

(2,4-Difluorophenyl)methanethiol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is of significant interest to drug development professionals due to the influence of the difluorophenyl group on the molecule's metabolic stability and binding affinity. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available 2,4-difluorobenzaldehyde. The described methodology is robust, scalable, and utilizes common laboratory reagents, making it suitable for both academic research and industrial applications.

The synthesis involves the initial reduction of 2,4-difluorobenzaldehyde to (2,4-difluorophenyl)methanol, followed by the conversion of the intermediate alcohol to the desired thiol via a stable isothiuronium salt, which is then hydrolyzed. This approach ensures high yields and purity of the final product.

Synthetic Pathway

The overall synthetic pathway from 2,4-difluorobenzaldehyde to this compound is a two-step process. The first step is the reduction of the aldehyde to the corresponding alcohol. The second step involves the conversion of the alcohol to a benzyl bromide intermediate, which is then reacted with thiourea to form an isothiuronium salt, followed by basic hydrolysis to yield the final thiol product.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (2,4-Difluorophenyl)methanol

Materials:

-

2,4-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of 2,4-difluorobenzaldehyde in 100 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 4.16 g (0.11 mol) of sodium borohydride to the solution in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,4-Difluorophenyl)methanol as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

(2,4-Difluorophenyl)methanol

-

48% Hydrobromic acid (HBr)

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, add 14.4 g (0.1 mol) of (2,4-Difluorophenyl)methanol and 50 mL of 48% hydrobromic acid.

-

Heat the mixture to reflux for 4 hours. The reaction mixture will form two layers.

-

After cooling to room temperature, separate the lower organic layer containing 2,4-difluorobenzyl bromide.

-

In a separate 500 mL flask, dissolve 8.37 g (0.11 mol) of thiourea in 150 mL of ethanol.

-

Add the crude 2,4-difluorobenzyl bromide to the thiourea solution and heat the mixture to reflux for 3 hours. A white precipitate of the isothiuronium salt will form.

-

Cool the mixture and add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water.

-

Heat the resulting mixture to reflux for another 2 hours to hydrolyze the isothiuronium salt.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the two-step synthesis of this compound.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) | Purity (by GC-MS) | Physical Appearance |

| 1 | (2,4-Difluorophenyl)methanol | 2,4-Difluorobenzaldehyde | 1:1.1 (Aldehyde:NaBH₄) | 95-98% | >98% | Colorless Oil |

| 2 | This compound | (2,4-Difluorophenyl)methanol | 1:1.1 (Bromide:Thiourea) | 85-90% | >97% | Colorless Liquid |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from 2,4-difluorobenzaldehyde. The methodology is characterized by high yields, excellent product purity, and the use of readily accessible reagents and standard laboratory techniques. This protocol is expected to be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Synthesis of Substituted Triazoles via S-Alkylation with (2,4-Difluorophenyl)methanethiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes for the preparation of substituted 1,2,4-triazoles incorporating a (2,4-difluorobenzyl)thio moiety. The primary strategy involves the synthesis of a versatile intermediate, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by its S-alkylation with a reactive derivative of (2,4-difluorophenyl)methanethiol, such as 1-(bromomethyl)-2,4-difluorobenzene. This approach is widely applicable for creating a library of novel triazole derivatives for various research and drug development purposes. Triazole derivatives are known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2]

Introduction to Synthetic Strategy

The core of this synthetic approach is the construction of the 1,2,4-triazole-3-thiol scaffold, which serves as a nucleophile for subsequent reactions. A common and effective method begins with a carboxylic acid hydrazide, which undergoes cyclization to form the desired triazole thiol.[3] This intermediate can then be selectively alkylated on the sulfur atom.[4] The (2,4-difluorobenzyl) group is a common substituent in biologically active molecules, and its incorporation via a thioether linkage can significantly influence the pharmacological properties of the resulting triazole derivative.[5]

Logical Workflow for Synthesis

The overall synthetic pathway can be visualized as a two-stage process: first, the creation of the triazole-thiol core, and second, the attachment of the (2,4-difluorobenzyl) group.

Caption: General workflow for the synthesis of S-substituted triazoles.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key intermediate, starting from benzoic acid hydrazide.[3]

Materials:

-

Benzoic acid hydrazide

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS2)

-

Absolute ethanol

-

Hydrazine hydrate (80% or higher)

-

Glacial acetic acid or dilute HCl

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Formation of Potassium Dithiocarbazinate Salt:

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

-

To this solution, add benzoic acid hydrazide (0.1 mol) and stir until fully dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise over 30 minutes with continuous stirring.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

-

Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

-